molecular formula C11H10O3 B8396642 2-(2-Furanylmethyl)hydroquinone

2-(2-Furanylmethyl)hydroquinone

Cat. No. B8396642
M. Wt: 190.19 g/mol
InChI Key: XILYZMFMZQXKMC-UHFFFAOYSA-N
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Patent
US06676851B1

Procedure details

A mixture of 1,4-cyclohexanedione (5.6 g; 50 mmol), furan-2-carbaldehyde (4.8 g; 50 mmol) and anhydrous lithium chloride (2.1 g; 50 mmol) in 1,3-dimethyl-2-imidazolidinone (20 ml) was heated with stirring over an a oil bath at atmospheric pressure. The temperature of the bath was maintained at 165° C. for 1 h. The cooled reaction mixture was poured into water (300 ml) and extracted with ethyl acetate (2×150 ml). The combined organic layers were washed with water (2×100 ml), dried over magnesium sulphate and filtered. The organic solvent was removed in vacuo. The residue (9.4 g) was purified by flash chromatography using a silica gel column and toluene/ethyl acetate (90:10) as eluent, to give 6.7 g (70%) of 3-furfurylhydroquinone.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.[O:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[CH:14]=O.[Cl-].[Li+].O>CN1CCN(C)C1=O>[CH2:14]([C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:1]=1[OH:8])[OH:7])[C:10]1[O:9][CH:13]=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
C1(CCC(CC1)=O)=O
Name
Quantity
4.8 g
Type
reactant
Smiles
O1C(=CC=C1)C=O
Name
Quantity
2.1 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN1C(N(CC1)C)=O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Stirring
Type
CUSTOM
Details
with stirring over an a oil bath at atmospheric pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×150 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue (9.4 g) was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CO1)C=1C=C(O)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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